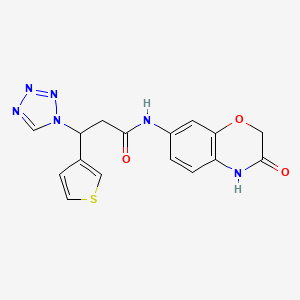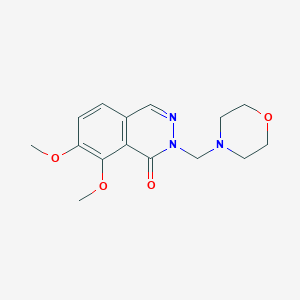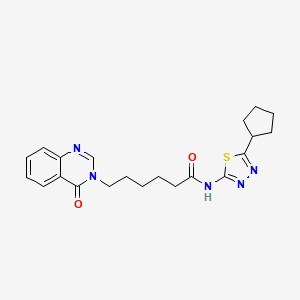![molecular formula C19H21Cl2N5O2 B10998760 4-(3,4-dichlorophenyl)-N-{2-oxo-2-[(pyridin-4-ylmethyl)amino]ethyl}piperazine-1-carboxamide](/img/structure/B10998760.png)
4-(3,4-dichlorophenyl)-N-{2-oxo-2-[(pyridin-4-ylmethyl)amino]ethyl}piperazine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound belongs to the class of pyrazolines, which are heterocyclic chemical compounds. Pyrazolines have garnered interest due to their diverse biological and pharmacological activities. They serve as promising scaffolds for drug development .
Preparation Methods
Industrial Production:: As of now, there is no documented industrial-scale production method for this compound. Research in this area may be ongoing, but further investigation would be needed to provide precise industrial synthesis conditions.
Chemical Reactions Analysis
Reactivity:: The compound likely undergoes various chemical reactions, including oxidation, reduction, and substitution. without specific data, we can only speculate based on its functional groups.
Common Reagents and Conditions::Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) may be involved.
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) could reduce functional groups.
Substitution: Substitution reactions may occur with nucleophiles like amines or halides.
Major Products:: The specific products resulting from these reactions would depend on the reaction conditions and starting materials.
Scientific Research Applications
Chemistry:: Researchers may explore its reactivity, stability, and potential as a building block for other compounds.
Biology and Medicine::Neurotoxicity: Investigating its effects on acetylcholinesterase (AchE) activity in the nervous system.
Antioxidant Properties: Assessing its ability to counteract oxidative stress.
Industry:: While no direct industrial applications are known, understanding its properties could inspire future applications.
Mechanism of Action
The compound’s mechanism of action remains elusive. Further studies are necessary to elucidate its molecular targets and pathways.
Comparison with Similar Compounds
Unfortunately, without specific data, we cannot directly compare it to similar compounds. exploring related pyrazolines could reveal its uniqueness.
Properties
Molecular Formula |
C19H21Cl2N5O2 |
|---|---|
Molecular Weight |
422.3 g/mol |
IUPAC Name |
4-(3,4-dichlorophenyl)-N-[2-oxo-2-(pyridin-4-ylmethylamino)ethyl]piperazine-1-carboxamide |
InChI |
InChI=1S/C19H21Cl2N5O2/c20-16-2-1-15(11-17(16)21)25-7-9-26(10-8-25)19(28)24-13-18(27)23-12-14-3-5-22-6-4-14/h1-6,11H,7-10,12-13H2,(H,23,27)(H,24,28) |
InChI Key |
SZHWFUUUZONTJN-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC(=C(C=C2)Cl)Cl)C(=O)NCC(=O)NCC3=CC=NC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{3-[2-(1H-indol-3-yl)ethyl]-1H-1,2,4-triazol-5-yl}-3-(4-methoxyphenyl)propanamide](/img/structure/B10998677.png)
![N-[1-(1H-indol-2-ylcarbonyl)piperidin-4-yl]-2-methoxybenzamide](/img/structure/B10998685.png)
![N-[3-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]-3-(1H-pyrrol-1-yl)propanamide](/img/structure/B10998690.png)
![N-[1-(3,4-dimethoxyphenyl)-2-methylpropyl]-2-{[1-(2-methoxyethyl)-1H-indol-4-yl]oxy}acetamide](/img/structure/B10998699.png)
![N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-1-(pyrimidin-2-yl)piperidine-3-carboxamide](/img/structure/B10998702.png)


![3-(4-methoxyphenyl)-2-methyl-1-oxo-N-[2-(1H-pyrrol-1-yl)ethyl]-1,2,3,4-tetrahydroisoquinoline-4-carboxamide](/img/structure/B10998714.png)
![3-(2,3-dihydro-1-benzofuran-5-yl)-N-(5,11-dioxo-2,3,5,10,11,11a-hexahydro-1H-pyrrolo[2,1-c][1,4]benzodiazepin-7-yl)-1H-pyrazole-5-carboxamide](/img/structure/B10998721.png)

![4-hydroxy-N-[2-(2-methoxyphenyl)ethyl]-5-methylthieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B10998741.png)
![N-[4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]-1-methyl-1H-indole-5-carboxamide](/img/structure/B10998748.png)
![methyl 4-({[4-(3-fluorophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)butanoate](/img/structure/B10998755.png)
![2-(4-methoxy-1H-indol-1-yl)-N-[(2E)-5-(2-methylpropyl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide](/img/structure/B10998758.png)
